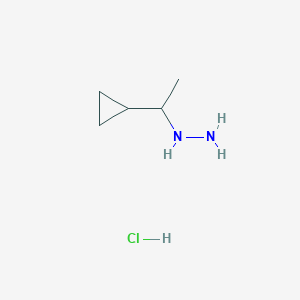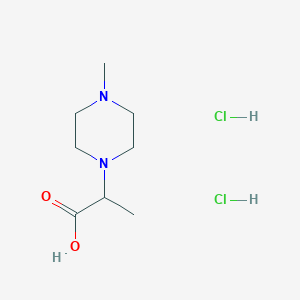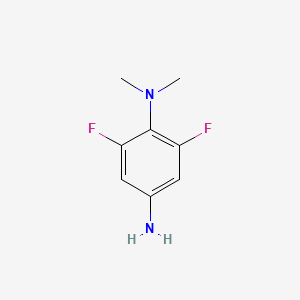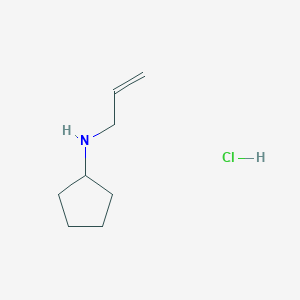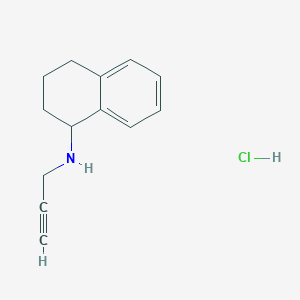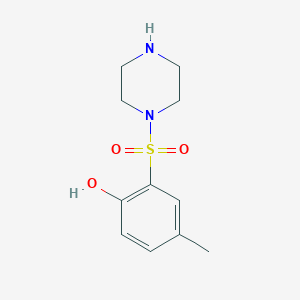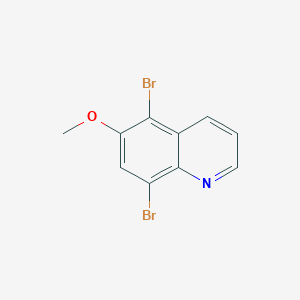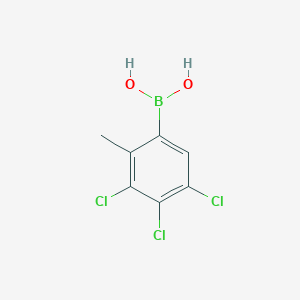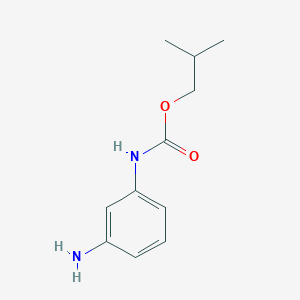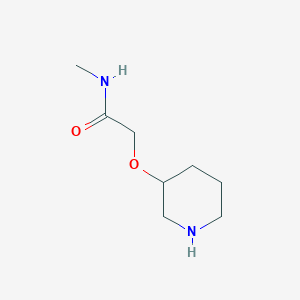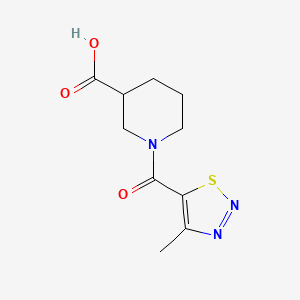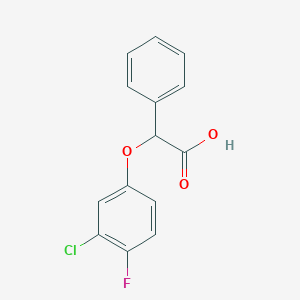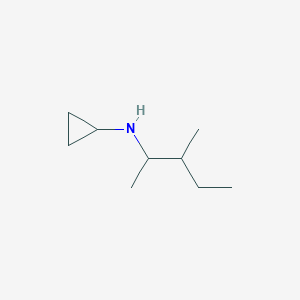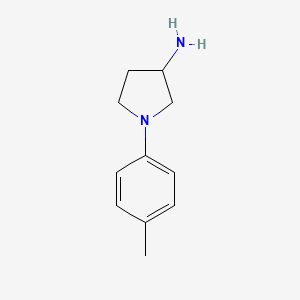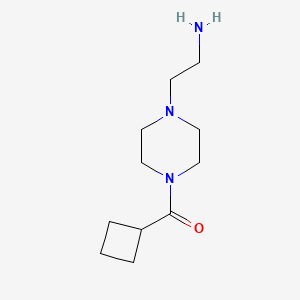
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine
説明
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine is a chemical compound with the CAS Number: 1094793-21-1 . It has a molecular weight of 211.31 . The compound is typically stored at room temperature and is available in liquid form . The IUPAC name for this compound is 2-[4-(cyclobutylcarbonyl)-1-piperazinyl]ethanamine .
Molecular Structure Analysis
The InChI code for 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine is 1S/C11H21N3O/c12-4-5-13-6-8-14(9-7-13)11(15)10-2-1-3-10/h10H,1-9,12H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 211.31 .科学的研究の応用
Inhibitors of 15-Lipoxygenase
A study by Asghari et al. (2016) explored derivatives of 5,5'-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine), including 1-methylpiperazine and 1-ethylpiperazine, as potential inhibitors of 15-lipoxygenase (15-LO). These compounds showed significant inhibition, with IC50 values of 4.15 and 2.9 μM respectively, demonstrating their potential as 15-LO inhibitors (Asghari et al., 2016).
Poly(amido-amine)s as Endosomolytic Polymers
Ferruti et al. (2000) investigated poly(amido-amine)s (PAAs) containing two ter-amino groups and one carboxyl group per repeating unit for their endosomolytic properties. The study showed considerable variation in the basicity of the amino groups and the consistency of the carboxyl groups' acid strength. The PAAs with higher basicity values exhibited more cytotoxicity and pH-dependent hemolysis, highlighting their potential use in biological applications (Ferruti et al., 2000).
Antibacterial Activity of Benzyl Piperazine Derivatives
Merugu, Ramesh, and Sreenivasulu (2010) conducted a study on the synthesis of benzyl piperazine with pyrimidine and isoindolinedione derivatives, which demonstrated notable antibacterial activity. This research provides insights into the potential of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Organocatalysis in Asymmetric Synthesis
Kostenko et al. (2018) synthesized C2-symmetric chiral tertiary amines with squaramide fragments, which efficiently catalyzed asymmetric additions to nitroolefins and ortho-(tosylamino)chalcone with β-nitrostyrene. This research highlights the potential of these compounds in asymmetric synthesis, contributing to the field of organocatalysis (Kostenko et al., 2018).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
[4-(2-aminoethyl)piperazin-1-yl]-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-4-5-13-6-8-14(9-7-13)11(15)10-2-1-3-10/h10H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTSZMYILANKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



